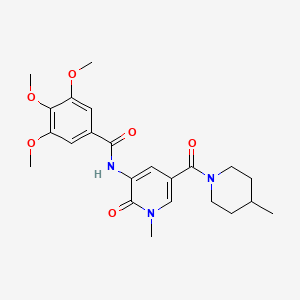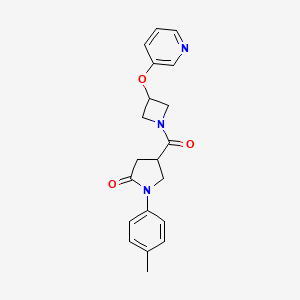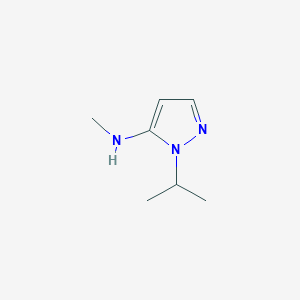
2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride” is a chemical compound with the molecular formula C5H9ClN4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring attached to an ethanimidamide group . The InChI code for this compound is 1S/C5H8N4.ClH/c6-5(7)3-9-2-1-8-4-9;/h1-3H,6-7H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The molecular weight of this compound is 160.60 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the literature I found.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Novel compounds derived from 2-(1H-pyrazol-1-yl)ethanimidamide hydrochloride have been extensively studied for their synthesis and structural characteristics. For instance, Maftei et al. (2016) described the design and structural characterization of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating bioactive moieties such as pyrazole to modify molecule lipophilicity for improved cell wall transport. Their in vitro anti-cancer activity was assessed, highlighting compound 17's potency with a mean IC50 value of 5.66 μM, suggesting potential medical applications in cancer therapy (Maftei et al., 2016).
Potential Medical Applications
Dago et al. (2018) explored a novel series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride as SKF-96365 analogues, showing an effect on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in the PLP-B lymphocyte cell line. This highlights the compound's potential in regulating cellular calcium signaling pathways, a critical aspect of numerous physiological and pathological processes (Dago et al., 2018).
Photophysical and Physicochemical Investigation
Research on derivatives of this compound extends into photophysical and physicochemical studies, as well. For example, Khan (2020) synthesized a compound by reacting with 3,4-dimethoxybenzaldehyde and studied its photophysical properties, including absorption, emission, and fluorescence quantum yield, demonstrating the compound's potential as a fluorescent chemosensor for metal ion detection (Khan, 2020).
Antimicrobial and Insecticidal Evaluations
The antimicrobial and insecticidal potentials of compounds derived from this compound have also been evaluated. Desai et al. (2017) synthesized a series of compounds evaluated against various bacteria and fungi strains, indicating significant antimicrobial activity. This research demonstrates the compound's utility in developing new antimicrobial agents (Desai et al., 2017).
Propriétés
IUPAC Name |
2-pyrazol-1-ylethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-5(7)4-9-3-1-2-8-9;/h1-3H,4H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMTKLHRFOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)





![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)



